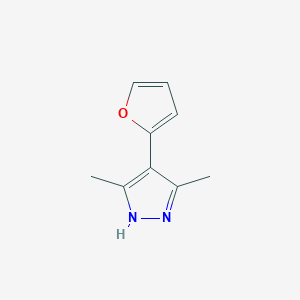

4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. hilarispublisher.com Its importance stems from its wide-ranging applications, particularly in medicinal chemistry where it is recognized as a "privileged scaffold." nih.govnih.gov This designation indicates that the pyrazole framework can be modified to interact with multiple biological receptors, leading to a diverse array of pharmacological activities. nih.gov

Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and anticonvulsant properties. nih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.net The clinical success of drugs containing this moiety, such as the anti-inflammatory agent Celecoxib, underscores the therapeutic value of the pyrazole core. nih.govmdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize its biological activity. nih.gov Beyond pharmaceuticals, pyrazoles are also valuable as synthetic intermediates in organic synthesis, agrochemicals, and in the design of functional materials like dyes. researchgate.netglobalresearchonline.net

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | mdpi.commdpi.comresearchgate.net |

| Anticancer | nih.govnih.govmdpi.com |

| Analgesic | nih.govmdpi.com |

| Antimicrobial | nih.govorientjchem.org |

| Antiviral | nih.govresearchgate.net |

Relevance of Furan (B31954) Moiety in Organic Synthesis and Functional Materials

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a highly versatile and readily available building block in organic synthesis. acs.org Its unique reactivity allows it to participate in a wide range of chemical transformations. acs.orgnumberanalytics.com While aromatic, furan's resonance energy is significantly lower than that of benzene, enabling it to undergo dearomatization reactions under relatively mild conditions. acs.org This characteristic makes it a valuable precursor for various molecular structures.

In synthesis, furan can function as an electron-rich diene in Diels-Alder cycloadditions, as a nucleophile in aromatic substitution reactions, and its ring can be cleaved to yield 1,4-dicarbonyl compounds. acs.org This reactivity has been harnessed to construct a vast array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.comnumberanalytics.com In the realm of materials science, furan derivatives are crucial monomers for producing polymers and resins. researchgate.net The growing interest in sustainability has highlighted furan-based compounds like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which can be derived from abundant biomass, as key platform chemicals for creating bio-based polymers and materials. researchgate.netnih.gov Furan-containing conjugated polymers have also been developed for applications in organic electronics. numberanalytics.comresearchgate.net

Contextualization of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole within Diverse Heterocyclic Frameworks

The compound 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole represents a hybrid molecular architecture that combines the pharmacologically significant pyrazole core with the synthetically versatile furan moiety. The strategic placement of the furan ring at the 4-position of the 3,5-dimethylpyrazole (B48361) scaffold creates a unique electronic and structural profile. This combination of two distinct heterocyclic systems is a common strategy in medicinal chemistry to develop new chemical entities with potentially novel or enhanced biological activities.

Overview of Research Directions in Pyrazole-Furan Systems

Research involving pyrazole-furan hybrid systems is an active and promising area. The primary focus lies in the synthesis of novel derivatives and the systematic evaluation of their biological activities. Scientists are exploring the potential of these compounds across various therapeutic areas, driven by the proven track records of both the pyrazole and furan scaffolds. nih.govglobalresearchonline.netresearchgate.net

Key research directions include:

Medicinal Chemistry: The design and synthesis of new furan-substituted pyrazoles are being pursued to discover novel agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. globalresearchonline.netresearchgate.net Structure-activity relationship (SAR) studies are conducted to understand how different substituents on either ring affect biological potency and selectivity.

Synthetic Methodology: There is ongoing interest in developing more efficient, cost-effective, and environmentally friendly methods for synthesizing these complex heterocycles. This includes the use of multicomponent reactions, which allow for the rapid assembly of molecular complexity in a single step. mdpi.com

Materials Science: The unique photophysical and electronic properties that can arise from the conjugation of pyrazole and furan rings make these systems interesting candidates for new functional materials. researchgate.netresearchgate.net Applications could include organic light-emitting diodes (OLEDs), sensors, and dyes.

Coordination Chemistry: Pyrazole-furan compounds can act as ligands for metal ions, opening up possibilities for the development of new catalysts and metal-organic frameworks (MOFs).

The continued exploration of compounds like 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole and its analogues is expected to yield valuable insights and potentially lead to the development of new therapeutic agents and advanced materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBALFYLOKTEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 2 Yl 3,5 Dimethyl 1h Pyrazole and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. The primary synthetic pathways involve the combination of a three-carbon building block with a hydrazine-based two-nitrogen component.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are among the most traditional and widely employed methods for pyrazole synthesis. These reactions involve the formation of the heterocyclic ring through the reaction of a bifunctional compound with a hydrazine derivative, typically accompanied by the elimination of a small molecule like water.

Reaction of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, stands as the most classic and common method for forming the pyrazole ring. nih.govbeilstein-journals.orgyoutube.com This approach is highly efficient for producing a variety of substituted pyrazoles. The reaction proceeds through the initial formation of an imine or enamine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

For the synthesis of the 3,5-dimethylpyrazole (B48361) core, acetylacetone (B45752) is a common starting 1,3-diketone. Its reaction with hydrazine hydrate (B1144303) under reflux conditions provides 3,5-dimethylpyrazole. jocpr.comtsijournals.com The versatility of this method allows for the synthesis of N-substituted pyrazoles by using substituted hydrazines, such as phenylhydrazine (B124118). jocpr.comjocpr.com

A significant advancement in this area is the one-pot synthesis where the 1,3-diketone is generated in situ. nih.govorganic-chemistry.org For instance, enolates can be reacted with acid chlorides to form the 1,3-diketone, which is then immediately treated with hydrazine without isolation. organic-chemistry.org This method is highly chemoselective and tolerates a range of functional groups. nih.govorganic-chemistry.org Lewis acid catalysts, such as SmCl₃, can be employed to accelerate the acylation of β-ketoesters to form the 1,3-diketone intermediate, which subsequently cyclizes with hydrazine to yield 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine hydrate | Glacial acetic acid, reflux 4-5 hours | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | 71% | jocpr.com |

| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Phenylhydrazine | Glacial acetic acid, reflux 4-5 hours | 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | 71% | jocpr.com |

| Acetylacetone | Hydrazine hydrate | Ethanol (B145695), reflux 3 hours | 3,5-dimethyl pyrazole | Good | tsijournals.com |

| Ketones | Acid Chlorides & Hydrazine | One-pot, Lithium bases, Toluene | Substituted Pyrazoles | Good | organic-chemistry.org |

Cyclization of α,β-Unsaturated Carbonyl Compounds with Hydrazines

The reaction of α,β-unsaturated carbonyl compounds (enones) with hydrazines provides another fundamental route to pyrazoles. This method typically involves a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration. beilstein-journals.org The initial product is often a pyrazoline (dihydropyrazole), which can then be oxidized to the corresponding aromatic pyrazole. nih.govuclm.es

The reaction can proceed through two main mechanistic pathways: initial condensation at the carbonyl group to form a hydrazone, followed by cyclization, or an initial aza-Michael addition to the double bond, which then cyclizes. sci-hub.se The use of hydrazines with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole through elimination. nih.govbeilstein-journals.org This approach offers regioselectivity, which can often be influenced by steric factors. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α,β-unsaturated ketones | Hydrazine derivatives | Varies | Pyrazoline regioisomers | researchgate.netresearchgate.net |

| α,β-enones | Hydrazine hydrate | Aliphatic carboxylic acids, reflux | N-acyl-2-pyrazolines | sci-hub.se |

| Chalcones | Hydrazine hydrate / Phenylhydrazine | Acetic acid | Pyrazolines | researchgate.net |

Synthesis from Michael Adducts and Hydrazine Hydrate

A related strategy involves the deliberate synthesis and isolation of Michael adducts, which are then cyclized with hydrazine hydrate. dergipark.org.tr Specifically, 1,3-diketonic Michael adducts can be prepared through the addition of a 1,3-dicarbonyl compound, like acetylacetone, to a nitroalkene. dergipark.org.tr

These adducts are then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. dergipark.org.tr This two-step process allows for the construction of pyrazoles bearing both aliphatic nitro groups and various aromatic or cyclic units on the skeleton. dergipark.org.tr The cyclization of these pre-formed Michael adducts with hydrazine hydrate has been shown to produce the target pyrazoles in good to excellent yields. dergipark.org.tr

| Michael Adduct Precursors | Cyclization Agent | Product | Yield | Reference |

| Acetylacetone + Heterocyclic nitroalkenes | Hydrazine hydrate | Pyrazoles with nitro and aromatic/cyclic units | 75-99% | dergipark.org.tr |

1,3-Dipolar Cycloaddition Approaches

1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Diazo Compounds with Alkynes or Alkenes

The reaction of diazo compounds (the 1,3-dipole) with alkynes or alkenes (the dipolarophiles) is a direct and efficient route to pyrazoles and pyrazolines, respectively. rsc.orgwikipedia.org The cycloaddition of a diazoalkane to an alkyne proceeds readily, often simply by heating, to afford the pyrazole product directly. rsc.orgresearchgate.net This method can be conducted under solvent-free conditions, providing high yields without the need for extensive purification. rsc.orgrsc.org

When an alkene is used as the dipolarophile, the initial product is a pyrazoline. wikipedia.org This pyrazoline can subsequently be oxidized to the aromatic pyrazole. The regioselectivity of the cycloaddition is a key consideration, and it is often influenced by the electronic nature of the substituents on both the diazo compound and the dipolarophile. wikipedia.orgresearchgate.net For instance, with electron-deficient alkynes, the reaction with substituted diazo compounds can proceed with significant regioselectivity. researchgate.net While thermal conditions are often sufficient, various catalysts have also been developed to promote the reaction. rsc.org

| 1,3-Dipole | Dipolarophile | Conditions | Product | Key Feature | Reference |

| Diazo compounds | Alkynes | Heating, solvent-free | Pyrazoles | High yields, no work-up | rsc.orgresearchgate.netrsc.org |

| Diazomethane | Alkenes | N/A | Pyrazoline | Intermediate product | wikipedia.org |

| Diazo(phenyl)methane | Alkenes | Air oxidation | Pyrazole | Oxidation of intermediate | wikipedia.org |

| Nitrile imines | Bromoalkene (Alkyne equivalent) | Basic | 1,3,4,5-tetrasubstituted pyrazoles | Regioselective | nih.gov |

Ethyl Diazoacetate Reactions

The 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes is a well-established method for the synthesis of pyrazoles. nih.govorganicreactions.org This reaction proceeds by the addition of the diazo compound to a carbon-carbon triple bond, followed by tautomerization to the aromatic pyrazole ring. While direct examples of the synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole using this method are not extensively documented in the readily available literature, the general mechanism provides a viable synthetic route.

The reaction's regioselectivity can be influenced by the electronic nature of the substituents on the alkyne. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the regioselectivity of such cycloadditions. scispace.com For the synthesis of the target compound, a plausible alkyne precursor would be 1-(furan-2-yl)propyne. The reaction with ethyl diazoacetate would theoretically lead to a mixture of regioisomers, with the desired isomer being one of the potential products.

A general representation of the 1,3-dipolar cycloaddition is shown below:

One study describes a one-pot procedure for the synthesis of pyrazole-5-carboxylates by the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.gov This highlights the versatility of ethyl diazoacetate in pyrazole synthesis under various conditions.

Alternative Cyclization Pathways for Pyrazole Scaffolds

The most common and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. nih.govorganic-chemistry.orgresearchgate.net For the synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the key starting material would be 3-(furan-2-yl)pentane-2,4-dione. The reaction of this dione (B5365651) with hydrazine hydrate would lead to the formation of the target pyrazole.

The general reaction is as follows:

A study on the synthesis of 3,5-dimethyl-4-arylazopyrazoles demonstrates a similar principle, where 3-(arylazo)pentane-2,4-diones are reacted with hydrazine hydrate or phenylhydrazine to yield the corresponding pyrazoles. jocpr.com

| Starting Dione | Hydrazine Source | Product | Yield (%) | Ref |

| 3-(phenylazo)pentane-2,4-dione | Hydrazine hydrate | 3,5-dimethyl-4-(phenylazo)-1H-pyrazole | 85 | jocpr.com |

| 3-(4-chlorophenylazo)pentane-2,4-dione | Hydrazine hydrate | 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole | 82 | jocpr.com |

| 3-(p-tolylazo)pentane-2,4-dione | Hydrazine hydrate | 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole | 88 | jocpr.com |

| 3-(phenylazo)pentane-2,4-dione | Phenylhydrazine | 3,5-dimethyl-1-phenyl-4-(phenylazo)-1H-pyrazole | 78 | jocpr.com |

Another alternative pathway involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine. A series of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles were synthesized from the reaction of various furan-containing chalcones with hydrazine hydrate. scispace.com While this method yields dihydropyrazoles (pyrazolines), subsequent oxidation can provide the aromatic pyrazole ring.

Strategies for Furan (B31954) Moiety Integration

Pre-functionalized Furan Building Blocks

The use of pre-functionalized furan building blocks is a common and efficient strategy for the synthesis of furan-containing pyrazoles. This approach involves incorporating the furan ring into one of the key synthons before the pyrazole ring formation.

A prominent example is the use of furan-containing chalcones in the synthesis of pyrazolines, which can then be oxidized to pyrazoles. For instance, the reaction of 2-acetylfuran (B1664036) with various aromatic aldehydes yields chalcones that, upon treatment with hydrazine hydrate, give 3-(furan-2-yl)-5-(aryl)-4,5-dihydropyrazoles. scispace.com

| Aldehyde | Chalcone (B49325) Intermediate | Final Product | Yield (%) | Ref |

| Benzaldehyde | 1-(furan-2-yl)-3-phenylprop-2-en-1-one | 3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole | 78 | scispace.com |

| 4-Chlorobenzaldehyde | 3-(4-chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | 5-(4-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | 82 | scispace.com |

| 4-Methylbenzaldehyde | 1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one | 3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole | 75 | scispace.com |

Furthermore, a series of novel pyrazole and triazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized, demonstrating the utility of pre-functionalized furan building blocks in creating more complex molecules. nih.gov

In situ Furan Ring Formation

While a direct application of this method for the synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole in a one-pot reaction with pyrazole formation is not readily found in the literature, a hypothetical pathway could involve the formation of a 1,4-dicarbonyl precursor that is then cyclized to the furan ring, followed by subsequent reactions to form the pyrazole.

A copper(II)-catalyzed cyclization of silyl (B83357) enol ethers with α-diazo-β-ketoesters can provide 2-siloxy-2,3-dihydrofuran derivatives, which serve as versatile 1,4-diketone surrogates for the synthesis of polysubstituted furans. organic-chemistry.org This approach could potentially be adapted to generate a furan ring that is then further functionalized to form the desired pyrazole.

Formation of the Pyrazole-Furan Linkage at the 4-Position

Nucleophilic Substitution Reactions

The formation of the C4-furan bond on a pre-existing 3,5-dimethylpyrazole ring can be envisioned through a nucleophilic substitution reaction. This would typically involve a 4-halo-3,5-dimethylpyrazole as the electrophile and a furan-based nucleophile, such as a furan Grignard or organolithium reagent.

However, direct nucleophilic aromatic substitution on an unactivated pyrazole ring is generally difficult. The reactivity of the pyrazole ring towards nucleophiles is low unless activated by strongly electron-withdrawing groups. uoanbar.edu.iq

While direct nucleophilic substitution examples for this specific transformation are scarce in the literature, related cross-coupling reactions provide a viable alternative. For instance, Suzuki or Stille coupling reactions of 4-halo-3,5-dimethylpyrazole with a furanboronic acid or a stannylfuran, respectively, are more commonly employed methods for forming such C-C bonds between heterocyclic rings.

Aldol Condensation and Subsequent Cyclization

The construction of the pyrazole ring often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. chim.it An indirect approach to synthesizing 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole via this route would first involve an aldol-type condensation to create the necessary dicarbonyl precursor. For instance, the condensation of acetylacetone (pentane-2,4-dione) with furfural (B47365) (furan-2-carbaldehyde) can lead to a 3-(furan-2-ylmethylene)pentane-2,4-dione intermediate.

Subsequent reaction of this α,β-unsaturated 1,3-dicarbonyl compound with hydrazine hydrate would lead to cyclization. The initial reaction involves the formation of a pyrazoline intermediate which, upon dehydration or oxidation, yields the aromatic pyrazole ring. mdpi.comresearchgate.net While this specific sequence for the title compound is not extensively detailed in the provided literature, the fundamental steps are well-established in pyrazole synthesis. chim.it The cyclocondensation reaction is a cornerstone, where a 1,3-bis-electrophilic reagent reacts with hydrazine. chim.it

Cross-Coupling Methodologies for Direct Linkage (e.g., C-C bond formation)

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently. For the direct linkage of a furan and a pyrazole ring at the C-4 position, the Suzuki-Miyaura coupling is a particularly effective strategy. rsc.org This methodology typically involves the reaction of a 4-halopyrazole (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) with furan-2-boronic acid, or conversely, 4-(dihydroxyboryl)-3,5-dimethyl-1H-pyrazole with 2-bromofuran.

The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org An efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed utilizing the XPhos Pd G2 precatalyst for the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org Similarly, palladium catalysts like PdCl2(PPh3)2 have been used for coupling 4-tosyl-2(5H)-furanone with boronic acids, demonstrating the applicability of these methods to both furan and pyrazole heterocycles. ysu.amresearchgate.net

Another relevant cross-coupling technique is the Sonogashira reaction, which could be employed to link the two rings via an alkyne bridge, followed by subsequent chemical modifications. This has been used in the synthesis of polysubstituted pyrazoles where a Sonogashira cross-coupling is a key step. mdpi.com

Table 1: Examples of Cross-Coupling Reactions for Pyrazole and Furan Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acid | XPhos Pd G2 | 4-Aryl/Heteroaryl-3,5-dinitropyrazole | rsc.org |

| Suzuki-Miyaura | 4-Tosyl-2(5H)-furanone | Boronic acid | PdCl2(PPh3)2, KF | 4-Substituted-2(5H)-furanone | ysu.am |

| Sonogashira | Iodo-trifluoromethyl-pyrazole | Terminal alkyne | Copper(I) catalyst | 4-(Alkynyl-)-pyrazole | mdpi.com |

Multi-Component Reaction (MCR) Strategies for Complex Derivatives

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesizing complex molecules in a single step, avoiding the isolation of intermediates. orientjchem.org Several MCRs have been developed for the synthesis of pyrazole-containing heterocyclic systems. researchgate.netmdpi.com

A notable example is the four-component synthesis of pyranopyrazoles. This reaction typically involves an aldehyde (such as furan-2-carbaldehyde), malononitrile, a 1,3-dicarbonyl compound like ethyl acetoacetate, and hydrazine hydrate. researchgate.net The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration to afford the complex pyranopyrazole scaffold. researchgate.net The use of furan-2-carbaldehyde in such a reaction would directly incorporate the furan moiety into the final complex derivative. researchgate.net These reactions are often carried out in environmentally benign solvents like water or ethanol. orientjchem.orgresearchgate.net

Another MCR strategy involves the one-pot, three-component reaction of pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate to yield pyrazolyl-pyrazol-3-ones. mdpi.com This highlights the utility of functionalized pyrazoles as building blocks in MCRs to generate further molecular complexity.

Optimization of Reaction Conditions

The efficiency of synthetic routes to 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole and its analogues is highly dependent on the optimization of various reaction parameters.

The choice of solvent and catalyst plays a pivotal role in pyrazole synthesis, influencing reaction rates, yields, and sometimes even the product distribution. jchemlett.com

Solvent Effects: A range of solvents have been explored for pyrazole synthesis. Environmentally friendly solvents like water and ethanol are often effective, particularly in MCRs. researchgate.netresearchgate.net For instance, the four-component synthesis of pyranopyrazoles can be efficiently conducted in water with piperidine (B6355638) as a catalyst. researchgate.net In other cases, ionic liquids have been employed as green reaction media, offering advantages such as thermal stability and catalyst recyclability. nih.gov Aprotic polar solvents like N,N-dimethylacetamide (DMA) have been found to be effective for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature. mdpi.com

Catalysis: Both acidic and basic catalysts are commonly used. Simple bases like piperidine are effective in promoting MCRs for pyranopyrazoles. researchgate.net In other syntheses, solid catalysts like mesoporous SiO2-Al2O3 have been shown to be highly efficient, recyclable, and mild for the condensation of chalcones and phenyl hydrazine hydrate to form pyrazoles. jchemlett.com Research has also demonstrated the use of biocatalysts derived from cluster fig ash for the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles. researchgate.net For cross-coupling reactions, palladium complexes are the catalysts of choice. rsc.orgysu.am

Temperature and reaction time are critical parameters that must be optimized to maximize yield and minimize side product formation.

Temperature: Many pyrazole syntheses can be conducted under mild conditions, including at room temperature. mdpi.com However, in some cases, elevated temperatures are required to drive the reaction to completion. For example, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed where simply tuning the reaction temperature (e.g., 95 °C) can direct the outcome of the reaction. nih.gov In silver-catalyzed reactions for 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease. mdpi.comnih.gov

Reaction Time: Reaction times can vary significantly, from a few minutes to several hours. MCRs are often rapid; for example, the synthesis of some pyranopyrazoles can be achieved in as little as 10 minutes. researchgate.net Other reactions, such as the electrophilic cyclization in ionic liquids, may require up to 12 hours. nih.gov Optimization involves monitoring the reaction progress (e.g., by TLC) to determine the point of maximum product formation. orientjchem.org

Achieving high yields and purity is the ultimate goal of synthetic optimization.

Purity Considerations: The purity of the final product is paramount. Common purification techniques include recrystallization from suitable solvents like ethanol or column chromatography. orientjchem.orgmdpi.com In many MCRs, the product precipitates directly from the reaction mixture in high purity, simplifying the work-up procedure to simple filtration and washing. researchgate.netmdpi.com The structural confirmation of the synthesized compounds is typically achieved through spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry. orientjchem.org

Table 2: Summary of Optimized Conditions in Pyrazole Synthesis

| Synthetic Method | Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Electrophilic Cyclization | None (in ionic liquid) | [HDBU][OAc] | 95 °C | Moderate to Excellent | nih.gov |

| Four-Component Reaction | Piperidine | Water | Reflux | 67-89% | researchgate.net |

| Condensation | SiO2-Al2O3 | Ethanol | 85 °C | Excellent | jchemlett.com |

| Five-Component Reaction | ZnO nanoparticles | Water | Reflux | High | researchgate.net |

| Condensation | None | N,N-dimethylacetamide | Room Temp. | 59-98% | mdpi.com |

Spectroscopic Data for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole Not Available in Publicly Accessible Research

A thorough review of available scientific literature and chemical databases has revealed a lack of published experimental data for the specific chemical compound 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole. Consequently, the detailed structural elucidation and spectroscopic characterization requested cannot be provided at this time.

The inquiry specified a comprehensive analysis based on Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed subsections on Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) analyses. This would involve the assignment of chemical shifts for the furan and pyrazole protons, analysis of coupling constants to determine conformational details, investigation of tautomeric equilibrium, and identification of characteristic carbon resonances for both heterocyclic rings.

While searches provided spectroscopic information for related compounds—such as various N-substituted and 4-aryl-3,5-dimethylpyrazoles, as well as other furan-containing heterocyclic systems—no specific data for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole could be located. The generation of a scientifically accurate article as per the requested outline is contingent on the availability of this precise experimental data. Extrapolation from related structures would be speculative and would not meet the required standard of scientific accuracy for the specified compound.

Further research or de novo synthesis and characterization of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole would be necessary to generate the specific NMR data required to fulfill the detailed structural analysis outlined in the original request.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) Analysis

Substituent Effects on Chemical Shifts

In the NMR spectrum of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the electronic interplay between the pyrazole (B372694) and furan (B31954) rings significantly influences the chemical shifts of the protons and carbons. The furan ring, positioned at C4 of the pyrazole, acts as a substituent, altering the electron density distribution across the pyrazole core.

The ¹H and ¹³C NMR chemical shifts provide valuable information about the substitution pattern. researchgate.net For N-unsubstituted pyrazoles, tautomeric equilibrium can lead to the broadening of signals for C3 and C5. researchgate.net The introduction of an aryl group, such as furan, at the 4-position generally leads to predictable changes in the chemical shifts of the pyrazole ring atoms. The furan ring's electronegative oxygen atom and aromatic character influence the shielding and deshielding of nearby nuclei.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the furan and pyrazole rings, 2D NMR experiments are indispensable.

A ¹H-¹H COSY experiment reveals scalar couplings between protons, typically over two to three bonds. For 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the following correlations are expected:

Furan Ring: Cross-peaks would be observed between the protons on the furan ring, specifically between H3' and H4', and between H4' and H5', establishing their adjacent relationship.

Pyrazole Ring: The two methyl groups at positions 3 and 5 would appear as singlets and are not expected to show COSY correlations to other protons, except for potential weak, long-range couplings. The N-H proton of the pyrazole ring may show a correlation to adjacent protons, although this can be solvent-dependent and affected by the rate of proton exchange.

The analysis of a COSY spectrum allows for the mapping of the proton-proton network within each ring system. rsc.orgresearchgate.netresearchgate.net

Heteronuclear 2D NMR techniques are crucial for assigning carbon signals and confirming the linkage between the two heterocyclic moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). It allows for the unambiguous assignment of the protonated carbons in both the furan and pyrazole rings. For instance, it would show correlations for the C3'-H3', C4'-H4', and C5'-H5' pairs of the furan ring, and connect the methyl protons to their respective carbon atoms (C3-CH₃ and C5-CH₃). rsc.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH), which are vital for identifying quaternary carbons and confirming the connectivity of the entire molecule. rsc.orgrsc.org Key expected HMBC correlations for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole would include:

Correlations from the furan protons (e.g., H3') to the pyrazole carbon at position 4 (C4), providing definitive evidence of the bond between the two rings.

Correlations from the pyrazole methyl protons to the pyrazole ring carbons C3, C4, and C5.

Correlations from the pyrazole N-H proton to nearby carbons (C3, C4, C5), helping to confirm its position.

The combination of COSY, HSQC, and HMBC data allows for the complete and confident structural elucidation of the molecule. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole is expected to show a series of characteristic absorption bands corresponding to its various functional groups. The assignment of these bands can be made by comparison with data from similar pyrazole and furan derivatives. rsc.orgiu.edu.saudayton.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch | 3200 - 3100 | Broad band, indicative of hydrogen bonding. In related 3,5-dimethyl-4-arylpyrazoles, this appears around 3175 cm⁻¹. nih.gov |

| Aromatic C-H Stretch (Furan) | 3150 - 3050 | Typically appears above 3000 cm⁻¹. Furan itself shows C-H stretching vibrations in the 3241-3207 cm⁻¹ range. globalresearchonline.net |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2880 | Asymmetric and symmetric stretching of the CH₃ groups. |

| C=C and C=N Stretch (Ring) | 1600 - 1450 | A series of bands corresponding to the stretching vibrations within the pyrazole and furan aromatic rings. |

| C-H In-plane Bending | 1450 - 1000 | Bending vibrations of C-H bonds in both rings. |

| Ring Deformation | 1000 - 650 | Vibrations associated with the deformation of the pyrazole and furan rings. |

This table is interactive. Sort by column or search for specific data.

The region from 1414-1033 cm⁻¹ often contains C-C symmetric and asymmetric stretching vibrations for furan rings. globalresearchonline.net The aromatic C-H in-plane bending vibrations for substituted rings are typically observed between 1378 and 1070 cm⁻¹.

The 1H-pyrazole moiety is capable of forming intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sp²-hybridized nitrogen atom (N2) acting as an acceptor. nih.govmdpi.com This self-association leads to the formation of supramolecular structures such as dimers or polymeric chains (catemers). nih.govmdpi.com

The presence of intermolecular N-H···N hydrogen bonding has a distinct effect on the IR spectrum. It causes the N-H stretching vibration to broaden and shift to a lower frequency (wavenumber) compared to a free, non-hydrogen-bonded N-H group. youtube.com In the solid state, IR spectra of 3,5-dimethyl-4-arylpyrazoles show N-H stretching bands in the associated region, around 3174-3177 cm⁻¹, which is indicative of strong hydrogen bonding. nih.gov In solution, the position and shape of the N-H band can be concentration-dependent; upon dilution with a non-polar solvent, the intensity of the band for the hydrogen-bonded species decreases, while a sharper band at a higher frequency corresponding to the "free" N-H may appear. youtube.com The furan oxygen atom can also potentially act as a hydrogen bond acceptor. The study of these interactions is crucial for understanding the crystal packing and physical properties of the compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The molecular formula for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole is C₁₁H₁₂N₂O. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared to the experimental value to confirm the elemental composition.

Table 1: Calculated HRMS Data for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃N₂O]⁺ | 189.10224 |

Note: The data in this table is calculated based on the molecular formula. Experimental values from HRMS analysis are used to confirm these theoretical masses.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. For 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, fragmentation would likely involve cleavage of the pyrazole and furan rings and the bond connecting them.

The fragmentation of the pyrazole ring itself is a complex process. Common pathways for substituted pyrazoles include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN), leading to various smaller charged fragments. The furan ring can also undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or formyl radicals (CHO). The bond between the two heterocyclic rings is also a potential site for cleavage, which would result in ions corresponding to the separate furan and pyrazole moieties or variations thereof. The presence of methyl groups on the pyrazole ring would also influence the fragmentation, potentially through the loss of methyl radicals (•CH₃) or rearrangement processes.

Elemental Analysis

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and confirm its elemental composition. For C₁₁H₁₂N₂O, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Analysis Data for C₁₁H₁₂N₂O

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 70.25 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.43 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.50 |

| Total | | | | 188.230 | 100.00 |

Note: This table presents the calculated theoretical percentages. Experimental results should fall within a narrow margin of these values (typically ±0.4%) to confirm the formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by electronic transitions within the molecule. The technique is used to identify the presence of chromophores—parts of a molecule that absorb light.

Both the pyrazole and furan rings are aromatic heterocycles and act as chromophores. The parent pyrazole molecule exhibits absorption in the UV region. The presence of the furan ring and methyl substituents on the pyrazole core in 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole would be expected to influence the position and intensity of the absorption maxima (λ_max_). The extended conjugation between the two aromatic rings can lead to a bathochromic shift (a shift to longer wavelengths) compared to the individual, unsubstituted heterocycles. The specific solvent used can also affect the absorption spectrum. Analysis of the UV-Vis spectrum provides insight into the electronic structure of the molecule and confirms the presence of the conjugated aromatic system.

Crystallographic Investigations

Polymorphism and Solid-State Characteristics:This section would explore whether the compound can exist in different crystalline forms (polymorphs), each with a unique crystal packing and potentially different physical properties.

Without experimental data from a single-crystal XRD study of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the detailed tables and research findings requested for each of these sections cannot be generated. Further experimental research is required to characterize the solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry, electronic structure, and properties of molecules.

Density Functional Theory (DFT) Studies

DFT methods are widely used to investigate the structural and electronic properties of heterocyclic compounds. nih.govrsc.org For derivatives of pyrazole (B372694) and furan (B31954), the B3LYP functional combined with a 6-31G(d) or higher basis set is commonly employed to achieve a balance between computational cost and accuracy. nih.govrsc.org

Theoretical geometry optimization of pyrazole and furan derivatives often reveals a high degree of planarity, especially in the heterocyclic rings. nih.gov For 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, it is anticipated that the pyrazole and furan rings will be nearly coplanar to maximize π-conjugation. The methyl groups attached to the pyrazole ring will adopt a staggered conformation to minimize steric hindrance.

The electronic structure is characterized by a delocalized π-system extending across both the furan and pyrazole rings. This delocalization is a key factor in determining the molecule's electronic and optical properties. Studies on similar compounds have shown that the bond lengths within the rings will exhibit values intermediate between single and double bonds, which is characteristic of aromatic systems. nih.gov

Table 1: Predicted Geometrical Parameters for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (based on analogous compounds)

| Parameter | Predicted Value Range |

|---|---|

| C-C bond length (furan) | 1.35 - 1.44 Å |

| C-O bond length (furan) | 1.36 - 1.37 Å |

| C-N bond length (pyrazole) | 1.32 - 1.38 Å |

| N-N bond length (pyrazole) | 1.34 - 1.36 Å |

Note: These are predicted values based on DFT studies of similar furan and pyrazole derivatives.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. irjweb.com

For conjugated heterocyclic systems like 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the HOMO is expected to be localized primarily on the electron-rich furan and pyrazole rings, while the LUMO will also be distributed across this π-system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com DFT studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid have calculated a HOMO-LUMO gap of approximately 4.458 eV, suggesting high electronic stability. nih.gov It is anticipated that 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole will have a comparable, relatively large HOMO-LUMO gap, indicating good stability.

Table 2: Predicted FMO Properties for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -1.5 to -1.0 eV |

Note: These are predicted values based on DFT studies of similar furan and pyrazole derivatives.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the MESP analysis is expected to show the most negative potential localized around the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring, making these the primary sites for electrophilic attack. The hydrogen atoms, particularly the N-H proton of the pyrazole ring, are expected to exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule. acadpubl.eu Natural charge analysis for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole is predicted to show that the nitrogen and oxygen atoms carry significant negative charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms will likely have positive charges. The hydrogen atoms are expected to carry small positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. nih.gov Theoretical calculations can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). nih.gov Pyrazole derivatives have been investigated as potential NLO materials. researchgate.net

The NLO response of a molecule is often related to the extent of intramolecular charge transfer. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance NLO properties. In 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the furan ring can act as a π-electron donor and the pyrazole ring can have either donor or acceptor characteristics depending on the substitution. The delocalized π-system connecting these two rings suggests that this molecule may exhibit NLO properties. Computational studies on similar pyrazole derivatives have shown promising first hyperpolarizability values, often significantly greater than that of urea, a standard NLO material. nih.gov

Table 3: Predicted NLO Properties for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole (based on analogous compounds)

| Property | Predicted Characteristic |

|---|---|

| Dipole Moment (μ) | Moderate to High |

| Polarizability (α) | Significant |

Note: These predictions are based on the general NLO properties observed in similar pyrazole and furan derivatives.

First-Order Hyperpolarizability and Polarizability Calculations

First-order hyperpolarizability (β₀) and polarizability are key indicators of a molecule's nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics, including telecommunications and optical data processing. researchgate.net While specific calculations for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole were not detailed in the reviewed literature, studies on analogous pyrazole and pyrazoline derivatives provide valuable insights into the potential NLO characteristics of this class of compounds.

Computational studies, often employing Density Functional Theory (DFT), have shown that pyrazole derivatives can exhibit significant NLO responses. For instance, a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives were found to have hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which are greater than that of the standard NLO material, urea. nih.gov This suggests their potential as candidates for NLO applications. nih.gov The magnitude of the NLO response in these molecules is highly dependent on their structural features, particularly the presence and positioning of electron-donating and electron-accepting groups, which create a "push-pull" system facilitating intramolecular charge transfer. nih.govresearchgate.net The presence of nitro groups (NO₂), for example, has been shown to enhance the electrophilic nature and NLO properties of pyrazole derivatives. nih.gov

Table 1: Nonlinear Optical (NLO) Properties of Select Pyrazole Derivatives

| Compound/Derivative Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | B3LYP/6-31G(d,p) | Hyperpolarizability (β₀) values ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, indicating good NLO potential. | nih.gov |

| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile derivatives | DFT | High NLO responses were observed, dependent on the functionalization of the pyrazoline ring with electron-accepting groups. | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design and molecular modeling, MD simulations are frequently applied to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the dynamic behavior of the complex in a biological environment, researchers can validate the docking poses and gain a deeper understanding of the binding stability.

For example, in a study of novel pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, 50 ns molecular dynamics simulations were performed to analyze the stability of the molecular docking results over time. nih.gov Such simulations provide crucial information on the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site, thereby confirming the ligand's potential inhibitory mechanism.

Proton Transfer and Tautomerism Studies

The pyrazole ring, a core component of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, is known to exhibit annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. nih.govnih.gov The equilibrium between these tautomers can be influenced by several factors, including the nature of the substituents on the ring, the solvent, phase state (solution vs. crystal), and temperature. nih.govnih.gov

The study of tautomerism is critical as different tautomers can have distinct chemical reactivities and biological activities. Investigations into this phenomenon utilize a combination of experimental techniques like NMR spectroscopy and X-ray crystallography, alongside theoretical DFT calculations. nih.govnih.gov For 3,5-disubstituted pyrazoles, quantum-chemical calculations and NMR spectroscopy have shown the existence of a tautomeric equilibrium in polar solvents. nih.gov In a comprehensive study on 3(5)-disubstituted-1H-pyrazoles, it was found that factors such as the electron-donating/-withdrawing character of substituents, pyrazole aromaticity, and both intra- and inter-molecular interactions have a considerable influence on which tautomer is favored. nih.gov For instance, 1H NMR spectra of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles indicated that the more stable tautomers were those with electron-donating aryl substituents at the C-5 position and electron-withdrawing aryl substituents at the C-3 position of the pyrazole ring. researchgate.net

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful in silico tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. These methods are instrumental in modern drug discovery for identifying potential lead compounds and elucidating their mechanisms of action at a molecular level. Numerous studies have employed these techniques to investigate pyrazole derivatives, including those with furan moieties, against a wide range of biological targets. wjpls.orgresearchgate.netnih.govnih.gov

Derivatives of 4-(furan-2-yl)-1H-pyrazole have been evaluated against various enzymes implicated in diseases such as cancer and fungal infections. wjpls.orgnih.gov For instance, (3-(furan-2-yl)pyrazol-4-yl) chalcones were docked against protein domains associated with lung carcinoma, while other pyrazole–furan hybrids were studied as potential inhibitors of the 14-α demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. wjpls.orgnih.gov These studies help in understanding the structural basis for the observed biological activities and guide the rational design of more potent and selective inhibitors.

Ligand-Protein Interaction Profiling

A key outcome of molecular docking is the detailed profiling of interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex and the ligand's inhibitory activity.

Studies on furan-pyrazole derivatives have revealed specific interaction patterns with various protein targets. For example, in the docking of (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung cancer-related proteins, specific amino acid residues such as ASP A:776, CYS A:773, and LEU A:694 were identified as being involved in the binding process. nih.gov Similarly, docking of pyrazole derivatives against kinases like VEGFR-2, Aurora A, and CDK2 showed that the ligands bind deep within the active site, forming multiple hydrogen bonds. researchgate.net This detailed interaction data is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications enhance or diminish biological activity.

Table 2: Summary of Ligand-Protein Interactions for Select Pyrazole Derivatives

| Compound Class | Protein Target | Key Interacting Residues | Reference |

|---|---|---|---|

| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | 1m17 (Lung Cancer Target) | ASP A:776, CYS A:773, LEU A:694, LEU A:768, ALA A:719, THR A:760, LYS A:721, MET A742 | nih.gov |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcones | 4wt2 (Lung Cancer Target) | LEU A:54, HIS A:96, LYS A:70, MET A:62, VAL A93, TYR A:67 | nih.gov |

| Pyrazole-carboxamides | hCA I & hCA II (Carbonic Anhydrase) | Showed better interactions than the reference inhibitor acetazolamide. | nih.gov |

| Pyrazole-furan hybrids | 14-α demethylase | Showed significant binding interactions with the enzyme active site. | wjpls.org |

Binding Affinity Prediction

Molecular docking algorithms calculate a scoring function to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy (e.g., in kcal/mol or kJ/mol) or a docking score. wjpls.org A lower binding energy generally indicates a more favorable and stable interaction. This metric is crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

For various pyrazole derivatives, predicted binding affinities have been reported against a range of targets. Studies on pyrazole-based kinase inhibitors reported minimum binding energies of -10.09 kJ/mol, -8.57 kJ/mol, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively. researchgate.net In another study, pyrazole derivatives docked against a dehydrogenase inhibitor (PDB ID: 5ADH) showed binding affinities ranging from -8.8 to -9.3 kcal/mol. nih.gov Chalcones containing a 3-(furan-2-yl)-pyrazole moiety also demonstrated high predicted binding affinities, with Gibbs free energy values as low as -23.99 kcal/mol against certain lung cancer-related protein domains. nih.gov These predictions highlight the strong binding potential of the pyrazole scaffold.

Table 3: Predicted Binding Affinities of Select Pyrazole Derivatives

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity | Reference |

|---|---|---|---|

| (3-(Furan-2-yl)pyrazol-4-yl) chalcone (B49325) 7b | 1m17 | -23.99 kcal/mol | nih.gov |

| (3-(Furan-2-yl)pyrazol-4-yl) chalcone 7b | 2c6o | -23.87 kcal/mol | nih.gov |

| Pyrazole-thiadiazole derivative 1b | VEGFR-2 (2QU5) | -10.09 kJ/mol | researchgate.net |

| Pyrazole-thiadiazole derivative 1d | Aurora A (2W1G) | -8.57 kJ/mol | researchgate.net |

| Pyrazole-thiadiazole derivative 2b | CDK2 (2VTO) | -10.35 kJ/mol | researchgate.net |

| Pyrazole-methanone derivatives | Dehydrogenase inhibitor (5ADH) | -8.8 to -9.3 kcal/mol | nih.gov |

Enzyme Active Site Interactions

COX Inhibition Mechanisms The pyrazole ring is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the commercial drug Celecoxib. dntb.gov.ua The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Molecular docking studies have been instrumental in elucidating the structural basis for this selectivity. The active site of COX-2 is larger and has a side pocket that is absent in COX-1. Pyrazole-based inhibitors are designed to fit into this larger active site and occupy the side pocket, leading to selective inhibition. nih.govdntb.gov.ua Docking studies on novel heterocyclic compounds incorporating pyrazole moieties continue to explore this mechanism to design new and potent anti-inflammatory agents. nih.gov

Kinase Inhibition Mechanisms Protein kinases are another major class of drug targets, particularly in oncology, and the pyrazole scaffold is a common feature in many kinase inhibitors. nih.gov Pyrazoles often act as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase. nih.govmdpi.com The nitrogen atoms of the pyrazole ring are crucial for forming key hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) base of ATP, thereby blocking the enzyme's phosphotransferase activity. Docking studies on pyrazole derivatives targeting kinases such as EGFR, VEGFR-2, CDKs, and Aurora kinases have consistently shown this binding mode, confirming the pyrazole core's utility as a versatile hinge-binding scaffold for the development of kinase inhibitors. researchgate.netnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been the subject of numerous QSAR analyses. These studies provide a valuable framework for understanding the structural features that govern the biological activities of furan-pyrazole scaffolds.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors, which quantify various aspects of a molecule's physicochemical properties, are then used to build a mathematical model that can predict the activity of new, untested compounds. Common descriptors include electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and topological indices (which describe molecular connectivity).

Detailed Research Findings on Pyrazole Derivatives

Research on various pyrazole derivatives has successfully employed 2D and 3D-QSAR methodologies to elucidate the structural requirements for different biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov These studies have highlighted the importance of specific substitutions on the pyrazole ring and associated aromatic systems in modulating the biological response.

For instance, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in identifying the spatial arrangement of substituents that enhance biological activity. nih.gov These models often reveal that bulky substituents in certain positions can either enhance or diminish activity, depending on the topology of the target's binding site. Similarly, the electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, has been shown to be a critical determinant of the activity of pyrazole-containing compounds. researchgate.net

In the context of anticancer activity, QSAR models for pyrazole derivatives have been developed for various cancer cell lines. nih.govresearchgate.net These models have demonstrated a high correlation between the predicted and experimental activities, underscoring their predictive power. The descriptors identified in these studies can guide the rational design of novel pyrazole derivatives with improved potency. nih.gov

The following interactive table summarizes a hypothetical set of pyrazole derivatives and their observed anticancer activity, along with key molecular descriptors that could be used in a QSAR study. This illustrates how such data is typically presented in research.

| Compound | R1 Group | R2 Group | Molecular Weight (g/mol) | LogP | IC50 (µM) |

|---|---|---|---|---|---|

| 1 | -H | -Phenyl | 220.27 | 2.85 | 15.2 |

| 2 | -CH3 | -Phenyl | 234.30 | 3.25 | 10.5 |

| 3 | -H | -4-Chlorophenyl | 254.72 | 3.54 | 5.8 |

| 4 | -CH3 | -4-Chlorophenyl | 268.74 | 3.94 | 2.1 |

| 5 | -H | -4-Methoxyphenyl | 250.29 | 2.78 | 12.7 |

| 6 | -CH3 | -4-Methoxyphenyl | 264.32 | 3.18 | 8.4 |

The data in the table above suggests that increasing the molecular weight and lipophilicity (LogP) through substitution with a methyl group at R1 and a chloro-group at the R2-phenyl ring correlates with a lower IC50 value, indicating higher anticancer potency.

Another key aspect of QSAR is the validation of the developed models to ensure their robustness and predictive ability. This is typically achieved through internal validation techniques like cross-validation and external validation using a set of compounds not included in the model's training. researchgate.net

The following table outlines some of the common molecular descriptors used in QSAR studies of heterocyclic compounds and their general interpretation.

| Descriptor Type | Example Descriptors | Significance in QSAR Models |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Reflects the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes the size and shape of the molecule, which is crucial for fitting into a receptor's binding site. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies the connectivity and branching of the molecular structure. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

For a molecule like 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, a QSAR study would involve synthesizing a series of analogues with variations in the furan and pyrazole rings and then correlating their biological activities with calculated descriptors. Based on existing research on related structures, it can be hypothesized that descriptors related to the electronic properties of the furan ring and the steric bulk of the methyl groups on the pyrazole ring would be significant contributors to the QSAR model. nih.govderpharmachemica.com

Chemical Reactivity and Derivatization

Reactions of the Pyrazole (B372694) Nitrogen Atom (N1-functionalization)

The presence of a proton on one of the nitrogen atoms (N1) of the pyrazole ring provides a site for various functionalization reactions. This N-H proton is weakly acidic and can be removed by a base, rendering the nitrogen nucleophilic.

The nitrogen atom of the pyrazole ring can be readily alkylated to introduce a variety of alkyl or substituted alkyl groups. This is a common strategy to modify the properties of pyrazole-containing compounds. The reaction typically proceeds by deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide or another electrophilic alkylating agent. semanticscholar.org Alternatively, acid-catalyzed methods have been developed. mdpi.comresearchgate.net For a symmetrically substituted pyrazole such as 3,5-dimethylpyrazole (B48361), alkylation occurs at the N1 position. mdpi.comresearchgate.net

A general scheme for N-alkylation is as follows:

Base-mediated alkylation : This involves the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). semanticscholar.org

Acid-catalyzed alkylation : A newer method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), offering an alternative to methods requiring strong bases. mdpi.comresearchgate.net

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Catalyst/Base | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃ | 4-(Furan-2-yl)-1,3,5-trimethyl-1H-pyrazole |

| Benzyl Bromide (BnBr) | NaH | 1-Benzyl-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole |

Similar to alkylation, the pyrazole nitrogen can undergo acylation to form N-acylpyrazoles. These reactions typically employ acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. N-acyl-3,5-dimethylpyrazoles are known to be susceptible to hydrolysis. acs.org A notable application involves the use of 1-(cyanoacetyl)-3,5-dimethylpyrazole as an effective cyanoacetylating agent for various nucleophiles. researchgate.net

Table 2: N-Acylation and Other N-Substitution Reactions

| Reagent | Conditions | Product Type |

|---|---|---|

| Acetyl chloride | Pyridine | 1-Acetyl-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole |

| Acetic anhydride | Base | 1-Acetyl-4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole |

Reactions at the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic system and is significantly more reactive towards electrophiles than benzene. pearson.compearson.com The point of attachment to the pyrazole ring is at the C2 position of the furan.

Electrophilic attack on a 2-substituted furan preferentially occurs at the C5 position, as the intermediate carbocation is more stabilized by resonance. quora.comstudy.comquora.com Therefore, electrophilic aromatic substitution reactions on 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole are expected to yield 5-substituted furan derivatives.

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com Milder conditions are required for mono-substitution. For instance, bromination with bromine in dioxane at low temperatures would likely yield the 5-bromo derivative. pharmaguideline.com

Nitration : Standard nitrating conditions (a mixture of nitric acid and sulfuric acid) cause decomposition of the furan ring. iust.ac.ir Milder reagents, such as acetyl nitrate at low temperatures, are used to achieve nitration, which would be expected to occur at the C5 position. pharmaguideline.com

Sulfonation : Furan is also sensitive to strong acids used in typical sulfonation reactions. iust.ac.ir The use of milder reagents like the pyridine-sulfur trioxide complex allows for sulfonation, which would also be directed to the C5 position. pharmaguideline.com

Table 3: Electrophilic Aromatic Substitution on the Furan Moiety

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in dioxane, -5°C | 4-(5-Bromo-furan-2-yl)-3,5-dimethyl-1H-pyrazole |

| Nitration | Acetyl nitrate (CH₃COONO₂), low temp. | 4-(5-Nitro-furan-2-yl)-3,5-dimethyl-1H-pyrazole |

Simple furan rings are generally unreactive towards nucleophiles. iust.ac.irquimicaorganica.org Nucleophilic aromatic substitution is not a typical reaction pathway unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. pharmaguideline.comquimicaorganica.org In the case of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole, the pyrazole substituent's electronic effect is not strongly electron-withdrawing enough to facilitate direct nucleophilic attack on the furan ring itself. Therefore, nucleophilic reactions would primarily occur on substituents attached to the furan ring, should any be introduced via other reactions (e.g., displacement of a halogen from a 5-halo-furan derivative).

The furan ring can undergo ring-opening reactions, particularly under acidic conditions. iust.ac.irmdpi.com Protonation of the furan ring can lead to the formation of a reactive intermediate that, upon reaction with a nucleophile like water or an alcohol, can open to form a 1,4-dicarbonyl compound. iust.ac.iracs.org This sensitivity to strong acids is a key aspect of furan chemistry. iust.ac.ir It is anticipated that treatment of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole with strong aqueous acid would lead to the cleavage of the furan ring. The presence of substituents can influence the ease of this reaction. oup.com

Table 4: Furan Ring Opening Reaction

| Reagent(s) | Conditions | Expected Product Type |

|---|

Reactions at the 4-Position of the Pyrazole Ring (Furan linkage)

Functional Group Interconversions

Functional group interconversions on the furan moiety offer a pathway to modify the molecule's properties. These transformations can range from altering existing substituents to changing the aromatic nature of the ring itself.

Electrophilic Substitution:

Nitration: The furan ring is sensitive to strong acids, which can cause polymerization. pharmaguideline.com Therefore, nitration requires mild conditions, such as using acetyl nitrate at low temperatures, which would likely yield the 5-nitro-furan derivative. pharmaguideline.comyoutube.com

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary. For instance, bromination in dioxane at low temperatures could introduce a bromine atom at the 5-position of the furan ring. pharmaguideline.compearson.com

Sulfonation: Sulfonation can be achieved using milder reagents like a pyridine-sulfur trioxide complex to avoid ring degradation, yielding a furan-5-sulfonic acid derivative. pharmaguideline.comyoutube.com

Once a functional group is introduced, it can be further converted. For example, a nitro group can be reduced to an amine, which serves as a versatile handle for further derivatization.

Hydrogenation: The furan ring can be reduced to a saturated tetrahydrofuran ring. This transformation, a significant interconversion from an aromatic to an aliphatic heterocycle, typically requires catalytic hydrogenation. rwth-aachen.dersc.org Various catalysts, including palladium and platinum-based systems, are effective for the ring hydrogenation of furan derivatives. rsc.orgresearchgate.net The specific conditions influence the selectivity, especially if other reducible functional groups are present. rwth-aachen.de

| Reaction | Typical Reagents and Conditions | Expected Product on Furan Ring | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂), low temperature | Introduction of a nitro group (-NO₂) at C5 | pharmaguideline.comyoutube.com |

| Bromination | Br₂ in dioxane, -5°C | Introduction of a bromo group (-Br) at C5 | pharmaguideline.compearson.com |

| Sulfonation | Pyridine-SO₃ complex, room temperature | Introduction of a sulfonic acid group (-SO₃H) at C5 | pharmaguideline.comyoutube.com |

| Hydrogenation | H₂, Pd/C or PtO₂ catalyst | Reduction of the furan ring to tetrahydrofuran | rwth-aachen.dersc.orgresearchgate.net |

Derivatization for Structural Diversity

The furan moiety is a key site for introducing structural diversity. Starting from a functionalized furan ring, a variety of derivatives can be synthesized. For example, the synthesis of novel furan derivatives can be achieved through Michael additions or Stetter reactions on furan-containing chalcone (B49325) analogues. researchgate.net

If an amino group is introduced onto the furan ring (via nitration and subsequent reduction), it can be further modified through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be replaced by various other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

These derivatization strategies allow for the systematic exploration of the chemical space around the core 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole structure, enabling the generation of compound libraries for various applications.

Reactions of Methyl Groups on Pyrazole Ring (C3 and C5 positions)

The methyl groups at the C3 and C5 positions of the pyrazole ring are not inert and can participate in various chemical reactions, providing another avenue for derivatization.

Oxidation: Alkyl groups attached to the pyrazole ring can be oxidized. chemicalbook.com For instance, the aerial oxidation of the 5-methyl group of 4-aminoantipyrine (a pyrazolone derivative) to an aldehyde group has been reported, a reaction that notably occurs in the presence of dimethylformamide (DMF). iucr.org This suggests that under specific conditions, the methyl groups of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole could potentially be oxidized to formyl (-CHO) or carboxylic acid (-COOH) groups. chemicalbook.comiucr.org